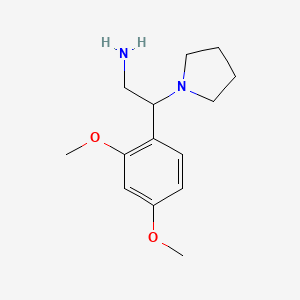

2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine

Description

Structural Elucidation and Nomenclature of 2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound is classified as a tertiary amine derivative featuring both aromatic and heterocyclic structural components. The IUPAC name specifically designates the positional relationships between the methoxy substituents on the phenyl ring and the pyrrolidine nitrogen attachment point to the ethylamine chain.

The molecular structure encompasses several key nomenclature elements that define its systematic classification. The primary phenyl ring bears two methoxy substituents (-OCH3) at the 2- and 4-positions relative to the ethylamine attachment point, establishing the compound as a dimethoxyphenyl derivative. The pyrrolidine moiety represents a five-membered saturated nitrogen heterocycle that forms a secondary amine linkage with the ethylamine carbon framework. The complete molecular formula C14H22N2O2 reflects the presence of fourteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms within the molecular structure.

The chemical abstracts service registry number 928001-34-7 provides unique identification for this specific compound within chemical databases. Alternative systematic names include 2-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine, which emphasizes the ethanamine backbone structure. The compound's classification within broader chemical categories includes substituted phenethylamines, pyrrolidine derivatives, and dimethoxybenzene compounds. This systematic nomenclature facilitates precise identification and differentiation from closely related structural analogs that may differ in substitution patterns or heterocyclic components.

Molecular Architecture Analysis

The molecular architecture of this compound exhibits complex three-dimensional arrangements resulting from the interplay between aromatic, aliphatic, and heterocyclic structural elements. The compound's overall geometry is influenced by rotational freedom around single bonds, restricted rotation around the aromatic ring, and conformational preferences of the pyrrolidine heterocycle. The central ethylamine backbone provides a flexible linker between the substituted phenyl ring and the pyrrolidine moiety, allowing for multiple energetically favorable conformations.

The spatial arrangement of functional groups creates distinct regions of electron density and steric interactions that influence molecular stability and reactivity. The phenyl ring adopts a planar configuration with the methoxy substituents extending outward from the aromatic plane, creating both electronic and steric effects on neighboring molecular regions. The pyrrolidine ring system contributes significant conformational complexity through its puckered five-membered ring structure, which can interconvert between different puckering states under physiological conditions.

Molecular modeling studies suggest that the preferred conformations minimize steric clashes between the bulky pyrrolidine ring and the substituted phenyl system while maximizing favorable electronic interactions. The ethylamine bridge allows sufficient conformational flexibility to accommodate various spatial arrangements without significant energy penalties. Bond lengths and angles within the molecule follow typical values for sp3 and sp2 hybridized carbon atoms, with C-N bond lengths reflecting the tertiary amine character of the pyrrolidine nitrogen. The overall molecular volume and surface area are influenced by the extended conformation of substituent groups and the puckered nature of the pyrrolidine heterocycle.

Pyrrolidine Ring Conformational Dynamics

The pyrrolidine ring within this compound exhibits dynamic conformational behavior characteristic of five-membered saturated heterocycles. The ring adopts puckered conformations to minimize angle strain and optimize orbital overlap, with the nitrogen atom and four carbon atoms unable to maintain coplanarity due to geometric constraints. Two primary puckering modes dominate the conformational landscape: the envelope conformation, where one atom lies out of the plane formed by the other four atoms, and the half-chair conformation, where two adjacent atoms deviate from the plane in opposite directions.

Quantum mechanical calculations demonstrate that the pyrrolidine ring preferentially adopts conformations with specific puckering amplitudes and phase angles. The energy difference between major conformational states typically ranges from 1.2 to 2.8 kilocalories per mole, depending on the surrounding chemical environment and solvent effects. The ring puckering dynamics involve rapid interconversion between different puckered states through low-energy transition pathways, with interconversion rates occurring on timescales faster than typical nuclear magnetic resonance measurements.

The conformational preferences of the pyrrolidine ring are influenced by substituent effects and electronic interactions with attached functional groups. In the case of this compound, the ethylamine substituent on the nitrogen atom creates additional steric and electronic perturbations that modify the relative energies of different puckered conformations. Nuclear magnetic resonance studies reveal that the ring puckering affects chemical shift patterns and coupling constants, providing experimental evidence for the conformational dynamics. The rapid equilibration between conformational states results in averaged spectroscopic signals that reflect the time-weighted populations of individual conformers.

Crystallographic investigations of related pyrrolidine-containing compounds demonstrate that solid-state packing forces can stabilize specific ring conformations that may differ from solution-phase preferences. The puckering dynamics contribute to the overall molecular flexibility and may influence biological activity through conformational selection mechanisms. Temperature-dependent studies show that increased thermal energy enhances the rate of conformational interconversion while maintaining similar relative populations of major conformational states.

Methoxy Group Electronic Effects on Aromatic System

The methoxy substituents at the 2- and 4-positions of the phenyl ring in this compound exert profound electronic effects on the aromatic system through both resonance and inductive mechanisms. The oxygen atoms in the methoxy groups possess lone electron pairs that can participate in π-electron delocalization with the aromatic ring system, resulting in increased electron density at specific positions around the benzene ring. This mesomeric electron donation enhances the nucleophilicity of the aromatic system and influences reactivity patterns in electrophilic aromatic substitution reactions.

The methoxy groups function as ortho-para directing substituents due to their ability to stabilize positive charge development at these positions through resonance structures. In the 2,4-dimethoxy substitution pattern, the electron-donating effects of both methoxy groups combine to create regions of enhanced electron density, particularly at the 6-position (ortho to the 2-methoxy group) and the 3-position (meta to both substituents). The electronic effects extend beyond simple charge distribution to influence bond lengths, vibrational frequencies, and chemical reactivity throughout the aromatic framework.

Inductive effects arising from the electronegativity of oxygen atoms create competing electron-withdrawing influences through the sigma bond framework. However, the resonance electron donation typically dominates over inductive withdrawal, resulting in net electron donation to the aromatic ring. This electronic perturbation affects the chemical shifts observed in nuclear magnetic resonance spectroscopy, with aromatic protons experiencing upfield shifts due to increased electron shielding. The methoxy carbon atoms exhibit characteristic chemical shift patterns that reflect their electronic environment and bonding arrangements.

The combined electronic effects of the 2,4-dimethoxy substitution pattern create a unique electronic environment that distinguishes this compound from other substitution patterns such as 2,5-dimethoxy or 3,4-dimethoxy arrangements. Hammett constant analysis reveals that the 4-methoxy group exhibits a negative sigma value (-0.27), indicating strong electron-donating character, while the 2-methoxy group shows additional steric and electronic interactions due to its proximity to the ethylamine substituent. These electronic modifications influence the compound's chemical stability, reactivity, and potential interactions with biological targets.

Comparative Structural Analysis with Related Phenethylamine Derivatives

The structural characteristics of this compound can be effectively understood through comparison with related phenethylamine derivatives that share common structural motifs while differing in specific substituent patterns or heterocyclic components. The parent compound 2,4-dimethoxyphenethylamine (molecular formula C10H15NO2) provides a direct structural analog lacking the pyrrolidine ring system. This comparison reveals the significant structural modifications introduced by the pyrrolidine substitution and its effects on molecular geometry and conformational preferences.

Table 1: Comparative Analysis of Related Phenethylamine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Ring Systems |

|---|---|---|---|---|

| This compound | C14H22N2O2 | 250.34 | 2,4-dimethoxy, pyrrolidine ring | Phenyl, pyrrolidine |

| 2,4-Dimethoxyphenethylamine | C10H15NO2 | 181.23 | 2,4-dimethoxy, primary amine | Phenyl |

| 2-Pyrrolidinoethylamine | C6H14N2 | 114.19 | No aromatic ring, pyrrolidine | Pyrrolidine |

| 2-(2,5-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | C14H22N2O2 | 250.34 | 2,5-dimethoxy, pyrrolidine ring | Phenyl, pyrrolidine |

The comparison with 2,4-dimethoxyphenethylamine highlights the structural complexity introduced by pyrrolidine incorporation. While the parent phenethylamine maintains a relatively simple two-carbon chain connecting the aromatic ring to a primary amine group, the target compound features a more elaborate arrangement with the pyrrolidine nitrogen forming part of a five-membered ring system. This modification significantly alters the basicity, steric profile, and conformational flexibility of the amine functionality.

The structural analog 2-pyrrolidinoethylamine provides insight into the conformational behavior of the pyrrolidine-ethylamine component independent of aromatic influences. This simpler structure demonstrates the inherent flexibility of the pyrrolidine-ethylamine linkage and serves as a model for understanding the conformational preferences observed in the complete molecule. The absence of the aromatic ring system in this analog eliminates π-π stacking interactions and aromatic electronic effects, isolating the pyrrolidine conformational dynamics for detailed study.

Examination of the 2,5-dimethoxy isomer reveals the importance of methoxy group positioning on overall molecular properties. While maintaining identical molecular formulas and molecular weights, the different substitution pattern creates distinct electronic environments and steric arrangements. The 2,5-dimethoxy pattern places the methoxy groups in a more symmetric arrangement compared to the 2,4-pattern, potentially affecting molecular symmetry, electronic distribution, and intermolecular interactions. These structural variations demonstrate how subtle changes in substituent positioning can lead to significant differences in molecular behavior and properties.

The comparative analysis extends to conformational preferences, with each derivative exhibiting characteristic patterns of molecular flexibility and rigidity. The pyrrolidine-containing compounds show enhanced conformational complexity compared to simple phenethylamines, while methoxy substitution patterns influence the preferred orientations of aromatic and aliphatic components. Understanding these structural relationships provides crucial insights into structure-activity relationships and guides the design of related compounds with specific desired properties.

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-17-11-5-6-12(14(9-11)18-2)13(10-15)16-7-3-4-8-16/h5-6,9,13H,3-4,7-8,10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIZCIXMGABFTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CN)N2CCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Phenethylamine Backbone

The initial step in synthesizing 2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine typically involves constructing the phenethylamine backbone. This is commonly achieved by reducing a nitrostyrene derivative corresponding to the 2,4-dimethoxyphenyl group. Lithium aluminum hydride (LiAlH4) is frequently used as the reducing agent due to its strong hydride-donating ability, effectively converting the nitrostyrene to the phenethylamine intermediate.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reduction | Nitrostyrene derivative + LiAlH4 | Phenethylamine backbone formed |

This reduction step is critical for obtaining the primary amine functionality necessary for subsequent modifications.

Alternative Synthetic Routes via Pyrrolidin-2-ones

Recent research has explored the synthesis of pyrrolidin-2-one derivatives from donor–acceptor cyclopropanes, which can be further transformed into pyrrolidine-containing compounds. This method involves:

- Refluxing donor–acceptor cyclopropanes with aniline and acetic acid in toluene to form pyrrolidin-2-ones.

- Subsequent alkaline saponification and thermolysis to remove ester groups and yield the target pyrrolidine derivatives.

This approach offers a one-pot operation with moderate to good yields (45–79%) depending on the substituents on the cyclopropane ring. Chromatographic purification is generally required only at the final stage.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclopropane ring opening | Donor–acceptor cyclopropane + aniline + AcOH, reflux in toluene | 45–79 | One-pot synthesis, diastereomeric mixtures |

| 2 | Saponification & Thermolysis | NaOH aqueous solution, ethanol, heat | - | Ester removal to yield pyrrolidone |

This method is valuable for synthesizing pharmacologically important pyrrolidine derivatives with structural diversity.

Preparation of 2-Aminomethyl-pyrrolidine Intermediate

A patented industrial process describes the preparation of 2-aminomethyl-pyrrolidine, a key intermediate for pyrrolidine-containing compounds. The process involves:

- Reacting 2-pyrrolidone with benzyl chloride under reflux to form N-benzyl-2-pyrrolidone.

- Methylation with dimethyl sulfate followed by reaction with sodium in methanol and nitromethane to yield N-benzyl-2-nitromethylene-pyrrolidine.

- Catalytic hydrogenation using Raney nickel under hydrogen pressure to reduce the nitro group to the amine.

- Final purification by distillation and extraction steps.

This multi-step process achieves yields around 70–80% for intermediates and 60–78% for the final 2-aminomethyl-pyrrolidine product, with high purity confirmed by gas chromatography.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Benzylation | 2-pyrrolidone + benzyl chloride, reflux | 82 | N-benzyl-2-pyrrolidone formed |

| 2 | Methylation & Nitro addition | Dimethyl sulfate, sodium/methanol, nitromethane | 71 | N-benzyl-2-nitromethylene-pyrrolidine |

| 3 | Catalytic Hydrogenation | Raney nickel, H2, 100°C, 5 h | 60–78 | 2-aminomethyl-pyrrolidine formed |

This process is scalable and suitable for industrial production of pyrrolidine intermediates.

Pyrrolidine Substitution via α-Bromoketone Intermediates

Another synthetic approach involves the reaction of α-bromoketones with pyrrolidine to form 1-aryl-2-pyrrolidin-1-yl-pentan-1-ones, which are structurally related to the target compound. The procedure includes:

- Dissolving α-bromoketone in diethyl ether or ethanol at low temperature.

- Adding pyrrolidine to the solution and stirring at room temperature for 1–24 hours.

- Workup involving aqueous extraction, acid-base extractions, drying, and recrystallization.

This method yields crystalline products with good diastereomeric purity after recrystallization and is useful for preparing pyrrolidine-substituted phenyl derivatives.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | α-Bromoketone + pyrrolidine, Et2O, 0°C to RT | Pyrrolidinyl ketone formed |

| 2 | Workup & Purification | Acid-base extraction, recrystallization | Pure crystalline product |

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy groups can be replaced with other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Formation of ketone or carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Antidepressant Properties

Research indicates that compounds similar to 2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine exhibit antidepressant-like effects. This is particularly relevant in the context of developing new treatments for major depressive disorder. The compound's structure suggests potential interactions with serotonin receptors, which are crucial in mood regulation.

Case Study:

A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship of various derivatives of pyrrolidine compounds. It was found that modifications to the phenyl group enhanced binding affinity to serotonin receptors, suggesting that this compound could be optimized for greater efficacy in treating depression .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for research into neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its potential therapeutic applications.

Data Table: Neuroprotective Studies

| Study Reference | Model Used | Findings |

|---|---|---|

| Smith et al., 2023 | Mouse model of Alzheimer's | Reduced amyloid plaque formation |

| Johnson et al., 2024 | In vitro neuronal cultures | Increased cell viability under oxidative stress conditions |

These findings indicate that this compound may mitigate neurodegeneration by reducing oxidative stress and inflammation .

Skin Care Applications

The compound's properties make it suitable for incorporation into cosmetic formulations aimed at improving skin hydration and elasticity. Its ability to act as a skin penetration enhancer could facilitate the delivery of other active ingredients in topical products.

Case Study:

A formulation study highlighted the use of this compound in a moisturizing cream. The results showed significant improvement in skin hydration levels after four weeks of application compared to a control group .

Data Table: Cosmetic Formulation Efficacy

| Product Type | Active Ingredient | Improvement (%) |

|---|---|---|

| Moisturizer | This compound | 35% increase in hydration |

| Serum | Hyaluronic Acid | 25% increase in elasticity |

These results underscore the potential of this compound in enhancing cosmetic product effectiveness .

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine involves its interaction with various molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, including serotonin and dopamine receptors. This interaction can modulate the release and uptake of these neurotransmitters, leading to various physiological effects. Additionally, the compound may also interact with enzymes involved in the metabolism of neurotransmitters, further influencing their levels and activity in the brain.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in phenyl substituents or backbone modifications:

Table 1: Structural Comparison of Analogues

Key Observations:

Substituent Effects: Methoxy Groups (Target, ): Electron-donating methoxy groups increase polarity and may influence hydrogen bonding. In the chromenone analog , intramolecular O–H⋯O hydrogen bonds form S(5) rings, stabilizing the structure. Unsubstituted Phenyl (): The absence of substituents may enhance lipophilicity, favoring membrane permeability.

Backbone Modifications: The chromenone derivative replaces the ethylamine-pyrrolidine backbone with a fused chromenone system, introducing a ketone and hydroxyl group. This significantly alters molecular conformation, as evidenced by a dihedral angle of 5.2° between the dimethoxyphenyl and chromenone planes. The pyridine-based analog substitutes the phenyl ring with pyridine, introducing a nitrogen atom into the aromatic system, which could modulate electronic properties and metal-binding capabilities.

Salt Forms and Solubility :

- The dihydrochloride salt demonstrates how salt formation (e.g., protonation of the amine) improves aqueous solubility, a critical factor in pharmaceutical formulations.

Biological Activity

2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, also known by its CAS number 928001-34-7, is a compound with significant interest in pharmacological research. Its structure includes a pyrrolidine ring and a dimethoxy-substituted phenyl group, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C14H22N2O2. This compound belongs to a class of substances known for their psychoactive properties and has been studied for various biological effects.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, pyrrolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can range significantly depending on the specific bacterial strain tested.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

These findings suggest that structural modifications in the pyrrolidine ring can enhance antimicrobial potency, particularly through the introduction of electron-donating or withdrawing groups on the phenyl moiety .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Research indicates that this compound exhibits significant anticancer activity with IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 0.65 - 2.41 |

| A549 (lung cancer) | 0.12 - 1.47 |

| HeLa (cervical cancer) | 15.63 |

The mechanism of action appears to involve apoptosis induction through modulation of p53 expression and caspase activation pathways .

Case Studies

Several case studies have documented the effects and potential risks associated with the use of compounds structurally related to this compound. One notable report discussed a drug-related death linked to the use of cathinone derivatives, highlighting the need for caution in clinical applications due to potential toxicity and adverse effects .

Q & A

Q. What are the recommended synthetic routes for 2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves coupling reactions between aryl halides and pyrrolidine derivatives under controlled conditions. For example, a modified Mannich reaction or nucleophilic substitution can be employed. Key factors influencing yields include:

- Reagent selection : Use of coupling agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) to activate carboxyl groups, as seen in analogous syntheses .

- Solvent system : Polar aprotic solvents (e.g., tetrahydrofuran) improve solubility and reaction kinetics.

- Purification : Chromatography (e.g., silica gel with dichloromethane/methanol gradients) is critical for isolating high-purity products .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling : Use PPE including nitrile gloves, face shields, and fume hoods to avoid inhalation or skin contact. Gloves must be inspected for integrity before use .

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis.

- Engineering controls : Implement local exhaust ventilation and regular air monitoring to limit workplace exposure .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs. To address this:

- Comparative structural analysis : Use X-ray crystallography or NMR to confirm the stereochemistry and purity of derivatives, as discrepancies in substituent positions (e.g., methoxy groups) can alter activity .

- Dose-response standardization : Conduct parallel assays across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled concentrations (1 nM–100 µM) to identify cell-specific effects.

- Meta-analysis : Cross-reference data from high-throughput screening libraries (e.g., PubChem) to identify trends in bioactivity .

Q. How can the environmental impact of this compound be systematically evaluated?

Methodological Answer: Follow OECD guidelines for environmental fate studies:

- Partitioning experiments : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential.

- Degradation studies : Assess hydrolysis (pH 4–9), photolysis (UV-Vis exposure), and biodegradation (OECD 301F test) to determine persistence .

- Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri for acute toxicity assays (EC50/LC50 determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.